Rhodiocyanoside B is a cyanoglycoside compound derived from the plant Rhodiola quadrifida, commonly known for its medicinal properties. This compound, along with its analogs, has garnered attention for its potential biological activities, particularly in the context of antiallergic effects. Rhodiocyanoside B is structurally related to other nitrile glucosides but is distinct in its biosynthetic pathway and functional properties.
Rhodiocyanoside B is primarily isolated from the underground parts of Rhodiola quadrifida, a plant native to cold regions of Asia and Europe. The plant has been traditionally used in herbal medicine for its adaptogenic properties and is known to contain various bioactive compounds, including flavonoids and phenolic acids, which contribute to its therapeutic effects .
Rhodiocyanoside B belongs to the class of compounds known as cyanoglycosides. These compounds are characterized by the presence of a cyanide group (-CN) linked to a sugar moiety. Unlike cyanogenic glucosides, which can release cyanide upon hydrolysis, rhodiocyanosides are not considered toxic and do not exhibit cyanogenic properties .
The biosynthesis of Rhodiocyanoside B involves several enzymatic steps within the plant. It is synthesized from amino acids such as isoleucine through a series of reactions catalyzed by cytochrome P450 enzymes, which convert the amino acids into aldoximes. These aldoximes are subsequently transformed into nitriles and then glycosylated to form the final glucoside structure .
Rhodiocyanoside B has a complex molecular structure characterized by a sugar unit attached to a nitrile group. The specific arrangement of atoms and functional groups defines its chemical behavior and biological activity.
The mechanism by which Rhodiocyanoside B exhibits biological activity, particularly its antiallergic effects, involves modulation of immune responses. It appears to inhibit histamine release from sensitized mast cells, thereby reducing allergic reactions.
Studies on Rhodiocyanoside B indicate that it possesses low toxicity and favorable pharmacokinetic properties, making it a candidate for further research in pharmacology .
Rhodiocyanoside B is primarily researched for its potential therapeutic applications, especially in:
Rhodiocyanoside B (chemical structure: C₁₄H₂₅NO₇) is a nitrile glycoside—a specialized metabolite within the broader cyanogenic glycoside class. Unlike true cyanogenic glycosides (e.g., linamarin or lotaustralin), which release hydrogen cyanide (HCN) upon enzymatic hydrolysis, nitrile glycosides like rhodiocyanoside B contain a non-α-hydroxynitrile aglycone. This structural difference prevents HCN release upon β-glucosidase-mediated cleavage, classifying it as a non-cyanogenic variant [4] [10]. Its core structure comprises a glucose moiety linked to a nitrile-functionalized terpene derivative, reflecting biosynthetic divergence from amino acid-derived cyanogenic glycosides [4].
Table 1: Key Characteristics of Rhodiocyanoside B and Related Compounds
Compound | Molecular Formula | Glycoside Type | HCN Release | Primary Plant Sources |
---|---|---|---|---|
Rhodiocyanoside B | C₁₄H₂₅NO₇ | Nitrile glycoside | No | Rhodiola quadrifida |
Rhodiocyanoside A | C₁₅H₂₇NO₇ | Nitrile glycoside | No | Rhodiola quadrifida, Lotus japonicus |
Lotaustralin | C₁₁H₁₉NO₆ | Cyanogenic glycoside | Yes | Rhodiola rosea, Manihot esculenta |
Linamarin | C₁₀H₁₇NO₆ | Cyanogenic glycoside | Yes | Manihot esculenta, Linum usitatissimum |
Rhodiocyanoside B was first isolated in 1995 from the underground parts of Rhodiola quadrifida (Pall.) Fisch. et Mey., a plant used in traditional Chinese medicine as "Si Lie Hong Jing Tian" [2]. Researchers identified it alongside rhodiocyanoside A during a bioactivity-guided fractionation study targeting antiallergic compounds. The isolation employed sequential chromatography (silica gel and reverse-phase C18 columns), with structural elucidation via NMR spectroscopy and mass spectrometry [2] [8]. Its discovery expanded the known chemical diversity of Rhodiola species beyond the well-documented phenylethanoids (e.g., salidroside) and phenylpropanoids (e.g., rosavin) [6]. Notably, rhodiocyanoside B exhibited histamine release inhibition from IgE-sensitized rat peritoneal cells, positioning it as a compound of pharmacological interest [2].
Table 2: Milestones in Rhodiocyanoside B Research
Year | Key Advancement | Methodology | Reference Source |
---|---|---|---|
1995 | First isolation from R. quadrifida | Column chromatography, NMR, MS | Chem Pharm Bull [2] |
2004 | Biosynthetic pathway elucidation in L. japonicus | Radioisotope labeling, enzyme assays | Plant Physiology [4] |
2020 | Detection in R. rosea herb metabolome | HPLC-DAD-ESI-QQQ-MS | Antioxidants [7] |
Rhodiocyanoside B demonstrates restricted taxonomic distribution. It is primarily documented in:
In L. japonicus, rhodiocyanoside B biosynthesis is catalyzed by CYP79D3 and CYP79D4, cytochrome P450 enzymes that convert L-isoleucine to aldoxime intermediates—a shared step with lotaustralin synthesis [4]. Within Rhodiola species, its occurrence varies:
Table 3: Distribution of Rhodiocyanoside B in Plants
Plant Species | Family | Plant Part | Relative Abundance | Co-occurring Metabolites |
---|---|---|---|---|
Rhodiola quadrifida | Crassulaceae | Roots/Rhizomes | High | Rhodiocyanoside A, octyl arabinoglucoside |
Lotus japonicus | Fabaceae | Leaves/Stems | Moderate | Lotaustralin, rhodiocyanoside D |
Rhodiola rosea | Crassulaceae | Roots | Undetected | Rosavin, salidroside, lotaustralin |
Rhodiola sachalinensis | Crassulaceae | Roots | Undetected | Lotaustralin, salidroside |
The compound’s sporadic occurrence underscores evolutionary divergence in cyanogenic/nitrile glycoside pathways across angiosperms, potentially linked to ecological defense strategies [4] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7